N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, and an isoindole moiety
Preparation Methods
The synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitroaniline with phthalic anhydride to form the corresponding isoindole derivative. This intermediate is then reacted with thiazole-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, with activity against various bacterial strains.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing thiazole and isoindole moieties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitrophenyl group may participate in redox reactions, while the thiazole ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of key biochemical pathways, resulting in antimicrobial or other biological effects .
Comparison with Similar Compounds
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other compounds containing thiazole and isoindole rings:
Thiazole Derivatives: Compounds like thiazole-2-carboxylic acid and thiazole-4-carboxamide share the thiazole ring but differ in their functional groups and biological activities.
Isoindole Derivatives: Compounds such as isoindole-1,3-dione and isoindole-2-carboxylic acid have similar core structures but exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-11-2-4-12(5-3-11)22(26)27)10-1-6-13-14(9-10)17(25)21(16(13)24)18-19-7-8-28-18/h1-9H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGUDHIWFPIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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